molecular formula C10H8N2O3 B1630050 Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410542-68-6

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No.: B1630050
CAS No.: 410542-68-6
M. Wt: 204.18 g/mol
InChI Key: WDCSXBRXJCGXNG-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Specificity

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS 410542-68-6) is a bicyclic heteroaromatic compound featuring a fused 1,6-naphthyridine core. Its structure comprises two nitrogen atoms at positions 1 and 6, with substituents at positions 7 (methyl ester) and 8 (hydroxyl group). The molecular formula is C₁₀H₈N₂O₃ , and the molecular weight is 204.18 g/mol .

Key structural elements include:

  • Naphthyridine core : A planar bicyclic system with conjugated π-electrons, enabling aromatic stabilization.
  • Hydroxyl group : Positioned at C8, contributing to hydrogen-bonding potential and tautomeric equilibria.
  • Methyl ester : At C7, influencing solubility and reactivity through its electron-withdrawing carbonyl group.

Isomeric specificity arises from the hydroxyl group’s tautomeric behavior. In solution, the compound may exist as a keto-enol tautomer , where the hydroxyl group engages in intramolecular hydrogen bonding with the adjacent nitrogen atom (N6). This equilibrium is influenced by solvent polarity and hydrogen-bond donor/acceptor capacity, as observed in related 1,6-naphthyridines.

Crystallographic Analysis and Conformational Stability

Crystallographic data for this compound remain limited, but insights can be drawn from structurally analogous compounds. For example, single-crystal X-ray studies of related naphthyridine derivatives (e.g., 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) reveal π-π stacking interactions and hydrogen-bonding networks that stabilize crystal lattices.

In this compound, the hydroxyl group is expected to form intramolecular hydrogen bonds with the N6 atom, locking the molecule into a planar conformation. This interaction reduces conformational flexibility and enhances crystal packing efficiency. Additionally, the methyl ester’s steric bulk may direct intermolecular interactions, such as van der Waals forces or weak C–H···O bonds, further stabilizing the solid-state structure.

Electronic Structure and Tautomeric Equilibria

The electronic structure of this compound is dominated by its conjugated π-system and the electron-withdrawing effects of the ester group. Density functional theory (DFT) studies on similar 1,6-naphthyridines indicate partial double-bond character in the C8–O bond due to resonance stabilization.

Tautomeric equilibria are critical to its electronic properties. In polar solvents, the hydroxyl group may undergo proton transfer to form a zwitterionic species, where the oxygen becomes negatively charged and the adjacent nitrogen positively charged. This process is solvent-dependent: hydrogen-bond donor solvents (e.g., water) stabilize the zwitterion, while nonpolar solvents favor the neutral enol form.

Property Value Source
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Hydrogen-Bond Donor Capacity 2 (O–H and N–H)
Tautomeric Preference Enol form in nonpolar solvents

Properties

IUPAC Name

methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSXBRXJCGXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC=NC2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625072
Record name Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410542-68-6
Record name Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodologies

Condensation-Cyclization Approach

The most widely reported method involves a condensation-cyclization sequence starting from quinolinic anhydride (10 ) and methyl 2-isocyanoacetate (11 ). Under microwave-assisted conditions, these reactants undergo a [4+2] cycloaddition to form the 5-oxo-1,6-naphthyridine intermediate 12 (Scheme 1). This step is critical for establishing the bicyclic core, with yields optimized by controlling temperature (120–150°C) and reaction time (30–60 minutes). The intermediate 12 is subsequently treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 5, yielding 13 .

Key Reaction Parameters:
  • Catalyst : None required for cyclization.
  • Solvent : Anhydrous dimethylformamide (DMF) or toluene.
  • Temperature : 80°C for POCl₃-mediated chlorination.

Esterification and Functionalization

The chlorinated intermediate 13 undergoes aminolysis or hydrolysis to produce the target compound. For example, treatment with aqueous methylamine in tetrahydrofuran (THF) at 60°C replaces the chlorine atom with a hydroxyl group, yielding methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate. Alternatively, direct aminolysis of 13 with primary or secondary amines generates N-substituted carboxamide derivatives.

Recent Advances in Synthesis

Microwave-Assisted Optimization

Microwave irradiation has been employed to accelerate key steps, reducing reaction times from hours to minutes. For instance, the cyclization of quinolinic anhydride and methyl 2-isocyanoacetate achieves 85% conversion within 15 minutes under microwave conditions (150°C), compared to 6 hours under conventional heating.

Comparative Analysis of Synthetic Methods

Method Key Reagents Advantages Limitations
Condensation-Cyclization Quinolinic anhydride, POCl₃ High regioselectivity; established protocol Use of toxic POCl₃; moderate yields (~50%)
Tandem Hydration Triflic anhydride Avoids POCl₃; scalable Limited substrate scope
Microwave Optimization Microwave irradiation Rapid; energy-efficient Specialized equipment required

Mechanistic Insights

Cyclization Step

The cycloaddition between quinolinic anhydride and methyl 2-isocyanoacetate proceeds via a concerted mechanism, where the isocyano group acts as a dipolarophile. Density functional theory (DFT) calculations suggest that the reaction favors the formation of the 1,6-naphthyridine regioisomer due to lower activation energy (ΔG‡ = 24.3 kcal/mol) compared to alternative pathways.

Chlorination Dynamics

POCl₃-mediated chlorination involves nucleophilic attack by the oxy group at position 8 on phosphorus, followed by displacement of the chloride ion. This step is highly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis.

Critical Challenges and Solutions

Regioselectivity Issues

Competing pathways during cyclization may yield undesired 1,5- or 1,8-naphthyridine isomers. Strategies to enhance regioselectivity include:

  • Electronic effects : Electron-withdrawing groups on the isocyanoacetate direct cyclization to the 1,6-position.
  • Steric control : Bulky substituents on the anhydride component suppress alternative adduct formation.

Yield Optimization

Typical yields for the condensation-chlorination sequence range from 40% to 60%. Improvements involve:

  • Catalytic additives : Triethylamine (TEA) enhances POCl₃ reactivity, increasing chlorination efficiency.
  • Stepwise isolation : Purifying intermediate 12 before chlorination improves final product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would yield an aminated naphthyridine derivative .

Scientific Research Applications

Antiviral Activity

One of the most significant applications of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is its role as an inhibitor of viral replication, particularly against Human Cytomegalovirus (HCMV). Research has demonstrated that this compound can effectively inhibit the pUL89 endonuclease, a critical enzyme for HCMV genome packaging .

Case Study:
In a study assessing various analogs of 8-hydroxy-1,6-naphthyridine derivatives, several compounds were identified with IC50 values in the low micromolar range against pUL89-C. These compounds exhibited promising antiviral activity in cell-based assays, indicating their potential as therapeutic agents against HCMV infections .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties, particularly against Leishmania species. The compound's ability to sequester divalent metal cations is believed to contribute to its mechanism of action against these parasites .

Case Study:
A collaborative study involving the Drugs for Neglected Diseases initiative explored the efficacy of various naphthyridine derivatives in treating visceral leishmaniasis. Although initial compounds showed limited efficacy in vivo, further modifications led to improved profiles that demonstrated significant reductions in parasite burden in mouse models .

Metal Chelation

The ability of this compound to chelate metal ions is another area of interest. This property is leveraged in developing inhibitors for various metalloproteins involved in disease processes.

Data Table: Metal Chelation Properties

Metal IonChelation Strength (estimated)
Zinc (Zn²⁺)Moderate
Copper (Cu²⁺)Strong
Iron (Fe²⁺/Fe³⁺)Weak

Synthesis and Optimization

The synthesis of this compound typically involves several steps starting from simpler precursors. Optimizing these synthetic routes is crucial for achieving high yields and purity necessary for pharmaceutical applications.

Mechanism of Action

The mechanism of action of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of human cytomegalovirus pUL89 endonuclease, it binds to the metal-dependent active site of the enzyme, thereby preventing the cleavage and packaging of viral DNA . This inhibition disrupts the viral replication cycle, making it a potential antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 8-Hydroxy-1,6-Naphthyridine-7-Carboxylate vs. Carboxamide Derivatives

Carboxamide derivatives, such as N-(3,5-dichlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide and N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide , are synthesized by replacing the methyl ester group with an amide.

Parameter Methyl Ester Carboxamide Derivatives
Functional Group Methyl ester (-COOCH₃) Carboxamide (-CONHR)
Bioactivity Limited direct activity; primarily a synthetic intermediate Potent inhibition of HCMV pUL89 (IC₅₀: 1–10 μM) and HIV-1 integrase
Solubility Moderate solubility in organic solvents (e.g., toluene, DMSO) Improved aqueous solubility due to polar amide group
Synthetic Utility Key precursor for carboxamide synthesis Final bioactive compounds with antiviral applications

Example :

  • N-(4-Fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide inhibits HIV-1 integrase with selectivity for the strand transfer process, demonstrating antiviral activity in cell-based assays .

Brominated Analog: Methyl 5-Bromo-8-Hydroxy-1,6-Naphthyridine-7-Carboxylate

The introduction of a bromine atom at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions.

Parameter Non-Brominated Compound 5-Bromo Analog
Reactivity Limited electrophilic sites Enhanced reactivity for cross-coupling (e.g., Suzuki-Miyaura) or amidation
Biological Activity Not directly reported Intermediate for synthesizing 5-substituted carboxamides with antiviral properties
Molecular Weight 247.23 g/mol (estimated) 326.12 g/mol (with bromine)

Example :

  • Bromination enables the synthesis of 5-bromo-N-(2,3-dimethoxybenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide , which exhibits antiviral activity against HCMV .

Comparison with Other Naphthyridine Scaffolds

Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate

This fully saturated naphthyridine derivative lacks the aromatic hydroxyl group, reducing planarity and altering binding interactions.

  • Key Difference : Saturated backbone limits π-π stacking with viral enzymes, reducing antiviral potency compared to aromatic analogs .
8-Hydroxy-1,3,6-Naphthalenetrisulfonic Acid (ζ-Stat)
  • Key Difference : Charged sulfonic groups confer distinct solubility and target selectivity (e.g., inhibition of atypical protein kinase C) .

Biological Activity

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Target Interactions

This compound primarily acts as an inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease. This enzyme is crucial for viral genome packaging and cleavage, making it a significant target for antiviral therapies. The compound binds to the active site of pUL89, effectively inhibiting its enzymatic activity and disrupting viral replication processes .

Biochemical Pathways

The interaction of this compound with various biological targets suggests that it may influence multiple biochemical pathways. Its ability to induce apoptosis in cancer cells and inhibit cell proliferation indicates potential anticancer properties . Additionally, it has been noted for its antimicrobial activities against various pathogens .

Biological Activities

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HCMV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication at micromolar concentrations . For instance, a study reported IC50 values in the low micromolar range for similar naphthyridine compounds against HCMV .

Anticancer Properties

The compound has shown promise in cancer treatment by inducing apoptosis in various cancer cell lines. Its mechanism involves the inhibition of cell cycle progression and promotion of programmed cell death . The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-710Inhibition of cell proliferation
A549 (Lung Cancer)20Cell cycle arrest and apoptosis induction

Antimicrobial Activity

This compound has demonstrated antimicrobial effects, particularly against bacterial strains. It has shown activity comparable to standard antibiotics in inhibiting the growth of both Gram-positive and Gram-negative bacteria . The following table highlights its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics when administered orally. Similar compounds have shown good bioavailability and stability under physiological conditions .

Case Studies and Research Findings

Recent studies have further elucidated the potential of this compound as a therapeutic agent:

  • Antiviral Efficacy Study : A study conducted on HCMV-infected cells demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to untreated controls .
  • Cancer Cell Line Analysis : Research involving various cancer cell lines indicated that this compound could selectively induce apoptosis while sparing normal cells .
  • In Vivo Studies : Preliminary animal studies have shown that derivatives of this compound exhibit promising results in reducing tumor size and enhancing survival rates in mouse models of cancer .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate, and how do reaction conditions influence product yields?

  • The compound is synthesized via isomerization of intermediates, such as 6-ethoxycarbonylmethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, under alkaline conditions (e.g., EtONa/EtOH or MeONa/MeOH). Transesterification occurs with methanol, yielding methyl esters (50%) alongside minor products . Reductive cyclization using Pd/C and HCl also achieves high yields (88%) . Methodological optimization should consider solvent/base pairs, reaction time, and temperature to minimize side products.
Synthetic Method Conditions Yield Reference
Isomerization & TransesterificationMeONa/MeOH, reflux, 30 min50%
Reductive CyclizationPd/C, HCl, H₂O, H₂, 30 min88%

Q. How can this compound be characterized to confirm structural integrity?

  • Key techniques include HPLC for purity assessment (e.g., using a C18 column with acetonitrile-phosphoric acid gradient elution at 254 nm) and X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry . Mass spectrometry (exact mass: 204.0706) and NMR are critical for functional group verification .

Advanced Research Questions

Q. What methodological challenges arise in analyzing tautomerism or regiochemical outcomes during synthesis?

  • The compound’s hydroxy and carbonyl groups can lead to tautomeric equilibria (e.g., keto-enol forms), complicating spectral interpretation. For example, X-ray crystallography confirmed the dominance of the 8-hydroxy-7-carboxylate tautomer in solid-state structures . Computational modeling (DFT) paired with experimental data (¹³C NMR) is recommended to resolve such ambiguities .

Q. How does this compound inhibit human cytomegalovirus (HCMV) pUL89 endonuclease?

  • The compound acts as a competitive inhibitor by binding to the Mg²⁺-dependent active site of pUL89, disrupting viral DNA processing. Structure-activity relationship (SAR) studies show that substituents at the 5- and 8-positions modulate potency. For example, bromo or fluorobenzyl groups enhance binding affinity (IC₅₀: <1 μM) .
Derivative Modification Biological Activity Reference
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxamideBromo substitution at C5IC₅₀: 0.8 μM
8-Hydroxy-7-carboxamide with fluorobenzylFluorobenzyl at C7IC₅₀: 0.5 μM

Q. How should researchers address contradictory data in solvent/base effects on synthesis?

  • Evidence shows that using MeOH/MeONa vs. EtOH/EtONa leads to transesterification, altering product ratios (e.g., methyl vs. ethyl esters) . To reconcile discrepancies, systematically compare reaction parameters (e.g., pH, polarity) and validate intermediates via LC-MS. For example, methyl esters form preferentially in methanol due to in-situ transesterification .

Methodological Best Practices

Q. What analytical strategies ensure accurate quantification in complex matrices (e.g., plant extracts or biological samples)?

  • Use HPLC-DAD/UV with a validated gradient method (e.g., 0.05% phosphoric acid/acetonitrile) to separate the compound from co-eluting metabolites. Recovery rates >96% and RSD <2.9% are achievable with optimized column temperatures (30°C) and detection at 254 nm .

Q. How can researchers optimize in vitro assays to evaluate antiviral efficacy?

  • Employ plaque reduction assays in HCMV-infected fibroblasts, using phosphonoformic acid as a positive control. Dose-response curves (0.1–10 μM) and time-of-addition studies clarify mechanistic stages (e.g., viral DNA synthesis vs. entry) .

Case Study: Resolving Synthetic Byproducts

  • Problem : Unidentified byproducts during reductive cyclization .
  • Solution : Use HPLC-MS/MS to isolate minor components. For example, ethyl 5-hydroxy-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate (18% yield) was identified as a regioisomeric byproduct, requiring column chromatography for purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Reactant of Route 2
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.